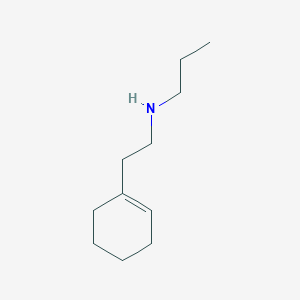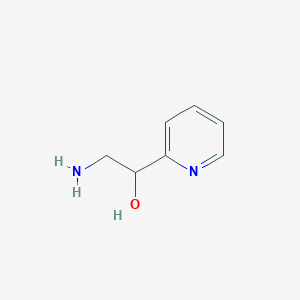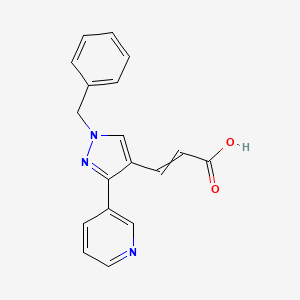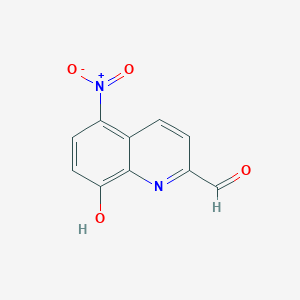
8-Hydroxy-5-nitroquinoline-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-5-nitroquinoline-2-carbaldehyde, also known as Nitroxoline, is an 8-hydroxyquinoline derivative that is more potent than the halogenated 8-hydroxyquinolines . It is an effective anti-microbial and anti-cancer agent .
Molecular Structure Analysis
8-Hydroxyquinoline (8HQ) is a small planar molecule with a lipophilic effect and a metal chelating ability . The exact molecular structure of 8-Hydroxy-5-nitroquinoline-2-carbaldehyde is not clearly mentioned in the retrieved papers.Chemical Reactions Analysis
The photochemistry of 8-hydroxy-5-nitroquinoline in acetonitrile is investigated using transient absorption and time-resolved resonance Raman spectroscopies . The Tn state NO2-QN-OH is generated in 0.8 ps via an ultrafast ISC, followed by the IC in 8.5 ps to produce the T1 state .Physical And Chemical Properties Analysis
8-Hydroxy-5-nitroquinoline-2-carbaldehyde has a molecular weight of 218.17 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . Its photosensitivity cannot be overlooked .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent
8-Hydroxy-5-nitroquinoline-2-carbaldehyde has been recognized for its antimicrobial properties . It is particularly effective against gram-negative bacilli, making it a valuable compound in the treatment of urinary tract infections . The compound’s ability to inhibit the growth of harmful microorganisms can be leveraged in developing new antimicrobial drugs, especially for resistant strains of bacteria.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects . This property is beneficial in the treatment of various inflammatory conditions, potentially including chronic diseases such as arthritis. Research into the exact mechanisms by which it reduces inflammation could lead to targeted therapies for acute and chronic inflammation .
Anticancer Activity
One of the most promising applications of 8-Hydroxy-5-nitroquinoline-2-carbaldehyde is its anticancer activity . Studies suggest that the nitro group within the compound can induce redox reactions that disrupt intracellular signaling, thereby inhibiting the growth of tumor cells. This opens up avenues for its use in cancer therapy, particularly in designing drugs that target specific cancer pathways .
Photosensitivity and Photochemistry
The photosensitive nature of 8-Hydroxy-5-nitroquinoline-2-carbaldehyde is a significant area of study. Understanding its photochemistry, especially the excited state proton transfer in the triplet state, is crucial for improving drug design. This knowledge helps in minimizing side effects related to photosensitivity in drug candidates .
Treatment of Neurodegenerative Diseases
There is potential for the compound to be used in treating neurodegenerative diseases. Its pharmacological profile suggests that it may help in managing conditions like Alzheimer’s disease, although further research is needed to establish its efficacy and safety in this field .
Synthesis of Novel Chelating Agents
8-Hydroxy-5-nitroquinoline-2-carbaldehyde has been used in synthesizing novel chelating agents that are soluble in carbon dioxide (CO2). These agents can be applied in various industrial processes, including the purification of metals and in environmental remediation efforts to remove toxic metals from waste streams .
Safety And Hazards
Eigenschaften
IUPAC Name |
8-hydroxy-5-nitroquinoline-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-5-6-1-2-7-8(12(15)16)3-4-9(14)10(7)11-6/h1-5,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHRIPALSZTGGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1C=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397565 |
Source


|
| Record name | 8-hydroxy-5-nitroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-5-nitroquinoline-2-carbaldehyde | |
CAS RN |
884497-63-6 |
Source


|
| Record name | 8-hydroxy-5-nitroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

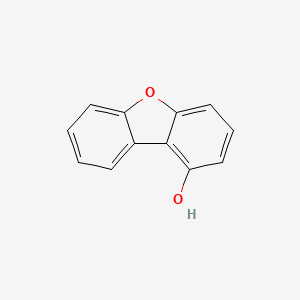
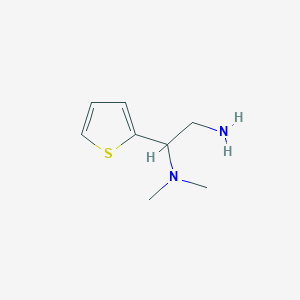

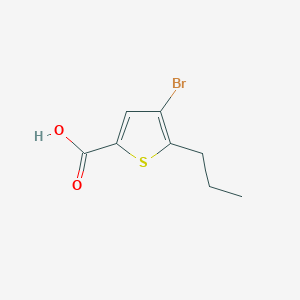
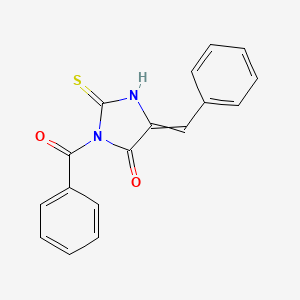
![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)


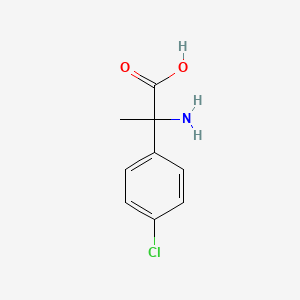
![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1274338.png)
![4-Amino-4-[4-(4-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1274339.png)
